N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea
Overview
Description
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a pyrazole ring linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-methyl-6-(trifluoromethyl)pyridine, is synthesized through a Friedel-Crafts alkylation reaction.
Pyrazole Formation: The pyrazole ring is formed via a cyclization reaction involving hydrazine and an appropriate diketone.
Urea Linkage Formation: The final step involves the reaction of the pyridine and pyrazole intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the urea linkage facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl)urea
- **N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-pyridin-4-yl)urea
Uniqueness
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-10-13(2-3-14(21-10)16(17,18)19)23-15(25)22-11-8-20-24(9-11)12-4-6-26-7-5-12/h2-3,8-9,12H,4-7H2,1H3,(H2,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOGXWACOZFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CN(N=C2)C3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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